3,4-Difluorobenzoyl isothiocyanate
Overview
Description
3,4-Difluorobenzoyl isothiocyanate is a chemical compound belonging to the family of benzoyl isothiocyanates It is characterized by the presence of two fluorine atoms attached to the benzoyl ring and an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorobenzoyl isothiocyanate typically involves the reaction of 3,4-difluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound. The general reaction scheme is as follows:
3,4-Difluoroaniline+Thiophosgene→3,4-Difluorobenzoyl isothiocyanate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, ureas, and other addition products depending on the nucleophile used.
Scientific Research Applications
3,4-Difluorobenzoyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzoyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- 4-Fluorobenzoyl isothiocyanate
- 2,4-Difluorobenzoyl isothiocyanate
Uniqueness
3,4-Difluorobenzoyl isothiocyanate is unique due to the presence of two fluorine atoms on the benzoyl ring, which can influence its reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other isothiocyanates.
Properties
IUPAC Name |
3,4-difluorobenzoyl isothiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFJDKZVHFOJSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N=C=S)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298143 | |
Record name | 3,4-Difluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926249-80-1 | |
Record name | 3,4-Difluorobenzoyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926249-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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